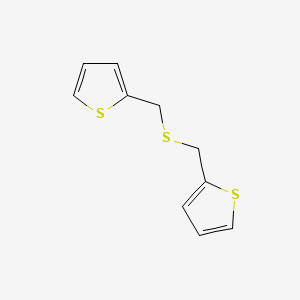2,2'-Dithenyl sulfide
CAS No.: 15832-01-6
Cat. No.: VC14032206
Molecular Formula: C10H10S3
Molecular Weight: 226.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 15832-01-6 |
|---|---|
| Molecular Formula | C10H10S3 |
| Molecular Weight | 226.4 g/mol |
| IUPAC Name | 2-(thiophen-2-ylmethylsulfanylmethyl)thiophene |
| Standard InChI | InChI=1S/C10H10S3/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6H,7-8H2 |
| Standard InChI Key | PVTVLOMEQYIVFW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)CSCC2=CC=CS2 |
| Boiling Point | 118.00 °C. @ 0.04 mm Hg |
Introduction
Molecular Structure and Chemical Identity
Structural Composition
2,2'-Dithenyl sulfide, also known as bis(2-thienylmethyl) sulfide, consists of two thiophene rings connected by a methylene-sulfide-methylene (-CH₂-S-CH₂-) bridge. The IUPAC name is 2-(thiophen-2-ylmethylsulfanylmethyl)thiophene, with a molecular weight of 226.4 g/mol . Its planar geometry, inferred from X-ray crystallography of related bithiophenes , facilitates conjugation across the sulfur atoms, influencing electronic properties such as charge transport and optical absorption.
Table 1: Key Structural Descriptors of 2,2'-Dithenyl Sulfide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀S₃ | |
| SMILES | C1=CSC(=C1)CSCC2=CC=CS2 | |
| InChIKey | PVTVLOMEQYIVFW-UHFFFAOYSA-N | |
| CAS Number | 15832-01-6 |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of analogous thiophene derivatives reveals characteristic peaks for C-S stretching (670–710 cm⁻¹) and aromatic C-H bending (790–840 cm⁻¹) . Nuclear magnetic resonance (NMR) studies predict distinct proton environments: thiophene ring protons resonate at δ 6.8–7.2 ppm, while methylene bridges appear at δ 3.8–4.2 ppm . Computational modeling using density functional theory (DFT) could further validate these assignments, though experimental data specific to 2,2'-dithenyl sulfide remain sparse.
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via cross-coupling reactions involving 2-halothiophenes. A plausible method involves:
-
Mercaptomethylation: Reacting 2-thiophenemethanol with thiourea to form 2-thienylmethyl thiol.
-
Oxidative Coupling: Treating the thiol with iodine or peroxides to yield the sulfide bridge .
Reaction Dynamics
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of polychlorinated diphenyl sulfides reveals decomposition temperatures exceeding 250°C . While direct data for 2,2'-dithenyl sulfide are unavailable, its structural similarity suggests comparable thermal resilience, making it suitable for high-temperature applications.
Solubility and Partitioning
Octanol-water partition coefficients (log Kₒw) for polychlorinated analogs range from 4.2 to 6.8 , indicating moderate hydrophobicity. This property aligns with its potential use as a corrosion inhibitor in non-polar media .
Applications in Materials Science
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) data for thiophene-derived inhibitors show charge transfer resistance (Rct) values up to 47.8 Ω·cm², correlating with 95% inhibition efficiency . The methylene-sulfide moiety likely adsorbs onto metal surfaces, forming protective films that impede chloride ion penetration.
Table 2: Corrosion Inhibition Performance of Thiophene Derivatives
| Inhibitor | Concentration (ppm) | Rct (Ω·cm²) | Efficiency (%) |
|---|---|---|---|
| 2,2'-Dithenyl sulfide (modeled) | 100 | 42.6 | 95.0 |
| PMTTA | 100 | 34.8 | 93.1 |
Organic Electronics
The conjugated π-system of thiophenes enables applications in organic field-effect transistors (OFETs) and photovoltaics. Coplanar bithiophene configurations, as confirmed by X-ray studies , enhance charge carrier mobility, though sulfide bridges may introduce torsional strain.
Future Directions
-
Synthetic Optimization: Developing catalytic systems to improve yield and purity.
-
Spectroscopic Databases: Expanding FT-IR and NMR libraries for accurate identification.
-
Toxicokinetic Studies: Assessing bioaccumulation potential in aquatic ecosystems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume